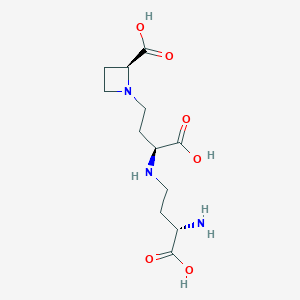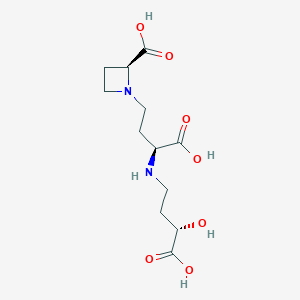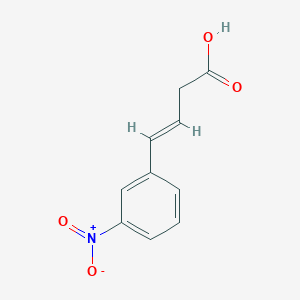
1-Amino-2-(4-chlorophénylazo)naphtalène-5-sulfonamide
Vue d'ensemble
Description
1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide (ACNA) is an organic compound that belongs to the class of azo-containing compounds. It has a wide range of applications in the pharmaceutical, biotechnological, and industrial fields. The compound is typically synthesized through a reaction between 4-chloroaniline and 1-amino-2-naphthalenesulfonic acid. It is a valuable intermediate in the production of various drugs, including antibiotics, antifungal agents, and anti-inflammatory drugs.
Applications De Recherche Scientifique
Sondes fluorescentes dans la détection et l'imagerie biomédicales
Les dérivés de naphtalimide contenant des sulfonamides, tels que « 1-Amino-2-(4-chlorophénylazo)naphtalène-5-sulfonamide », ont été synthétisés et utilisés comme sondes fluorescentes . Ces sondes ont suscité un intérêt croissant pour l'imagerie fluorescente dans la détection non invasive des cancers .
Groupes de ciblage tumoral
Le composé a été incorporé dans la sulfonamide (SN) et la sulfadiazine (SD) en tant que groupes de ciblage tumoral . Cela permet au composé d'être fortement absorbé par certains types de cellules, telles que les cellules de mélanome B16F10 .
Faible cytotoxicité cellulaire
Les dérivés de naphtalimide contenant des sulfonamides ont montré une faible cytotoxicité cellulaire envers les cellules de mélanome B16F10 . Cela les rend adaptés à une utilisation dans des applications biomédicales où un minimum de dommages aux cellules est souhaité .
Recherche en protéomique
“this compound” est également utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions .
Imagerie fluorescente dans les tumeurs
Le composé peut être considéré comme des sondes potentielles utilisées pour cibler l'imagerie fluorescente dans les tumeurs . Cette application est particulièrement utile dans la détection non invasive des cancers
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-amino-6-[(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-10-4-6-11(7-5-10)20-21-14-9-8-12-13(16(14)18)2-1-3-15(12)24(19,22)23/h1-9H,18H2,(H2,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWXSLOJBBUNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)N=NC3=CC=C(C=C3)Cl)C(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404769 | |
| Record name | 5-Amino-6-[(E)-(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118876-55-4 | |
| Record name | 5-Amino-6-[(E)-(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)
![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)

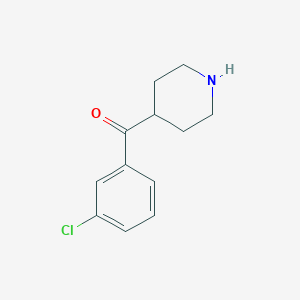


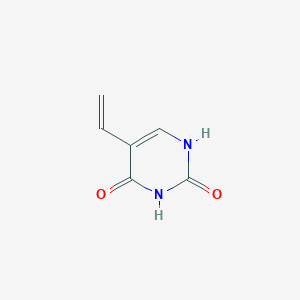
![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)
